molecular formula C11H16N2O B186284 2-((Piperidin-4-yloxy)methyl)pyridine CAS No. 136718-74-6

2-((Piperidin-4-yloxy)methyl)pyridine

Cat. No.: B186284
CAS No.: 136718-74-6
M. Wt: 192.26 g/mol
InChI Key: ITOWWMNWQAMHSK-UHFFFAOYSA-N
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Description

2-((Piperidin-4-yloxy)methyl)pyridine is a chemical compound with the molecular formula C11H16N2O It is a derivative of pyridine and piperidine, featuring a piperidin-4-yloxy group attached to a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-4-yloxy)methyl)pyridine typically involves the reaction of 4-hydroxypiperidine with a suitable pyridine derivative. One common method includes the use of pyridine-2-carbaldehyde as a starting material, which undergoes a condensation reaction with 4-hydroxypiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Recycling and reuse of reagents, such as ethyl-4-hydroxy piperidine-1-carboxylate, can also be implemented to reduce waste and lower production costs .

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-4-yloxy)methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

2-((Piperidin-4-yloxy)methyl)pyridine serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form pyridine N-oxides using agents like potassium permanganate.
  • Reduction : Reduction reactions yield derivatives when treated with reducing agents such as lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups.
Reaction TypeReagentsConditions
OxidationPotassium permanganateAqueous or organic solvents
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalogenated derivativesBase like sodium hydroxide

Biology

The compound is being studied for its potential biological activities, including:

  • Antimicrobial Properties : Research has indicated that derivatives of this compound can exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and ovarian cancers. For instance, a study demonstrated cytotoxic effects on MDA-MB-231 and MCF-7 cell lines, suggesting potential therapeutic applications in oncology.

Medicine

In medicinal chemistry, this compound acts as a building block for developing new drugs targeting neurological and inflammatory diseases. Its ability to inhibit enzymes such as acetylcholinesterase (AChE) positions it as a candidate for treating neurodegenerative conditions like Alzheimer’s disease.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific functional properties. Its unique chemical structure allows for the creation of compounds with tailored characteristics for various applications.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Cell Cycle Modulation : By inducing cell cycle arrest, it can effectively reduce the proliferation of cancer cells.

Case Studies

Several studies highlight the efficacy of this compound:

  • Breast Cancer Cell Lines : A study indicated that this compound induced apoptosis in MDA-MB-231 and MCF-7 cell lines.
  • Neurodegenerative Disease Models : Research demonstrated that it effectively inhibited AChE activity, suggesting potential use in enhancing cholinergic transmission.
  • Antiparasitic Activity : In vivo studies showed significant reductions in parasitemia levels in malaria models, indicating its potential as an antimalarial agent.

Mechanism of Action

The mechanism of action of 2-((Piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Piperidin-4-yloxy)methyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-((Piperidin-4-yloxy)methyl)pyridine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and the results of recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a pyridine moiety. This structural configuration is significant for its interaction with biological targets. The molecular formula is C12_{12}H16_{16}N2_2O, and its molecular weight is approximately 204.27 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • Recent studies have indicated that piperidine derivatives exhibit anticancer properties through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including breast and ovarian cancer cells .
    • A specific study demonstrated that a related piperidinone derivative exhibited significant activity against hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer efficacy .
  • Inhibition of Enzymatic Activity :
    • Piperidine derivatives are known to act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL), which are targets in neurodegenerative diseases and pain management . The inhibition of these enzymes can lead to increased levels of neurotransmitters, contributing to neuroprotective effects.
  • Antiparasitic Effects :
    • The compound's structural features may also confer antiparasitic activity, similar to other piperidine derivatives that target specific metabolic pathways in parasites .

Research Findings

Recent investigations into this compound have revealed promising data regarding its biological activities:

Activity TypeObservationsReferences
AnticancerExhibited cytotoxicity in breast and ovarian cancer cell lines with IC50_{50} values ranging from 19.9 to 75.3 µM.
Enzyme InhibitionDemonstrated competitive inhibition of MAGL with an IC50_{50} value of 0.84 µM in modified derivatives.
AntiparasiticRelated compounds showed efficacy against malaria parasites in mouse models (30% reduction in parasitemia).

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the effects of piperidine derivatives on MDA-MB-231 and MCF-7 cell lines. The results indicated that these compounds could induce apoptosis effectively, leading to a decrease in cell viability .
  • Neurodegenerative Disease Models : Research has shown that certain piperidine derivatives can inhibit AChE and BuChE, suggesting potential use in treating Alzheimer’s disease by enhancing cholinergic transmission .
  • Antiparasitic Activity : In vivo studies using mouse models of malaria demonstrated that specific analogs could significantly reduce parasitemia levels, indicating potential for development as antimalarial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((Piperidin-4-yloxy)methyl)pyridine, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a pyridine derivative and a piperidine-containing precursor. Key steps include using dichloromethane as a solvent and sodium hydroxide as a base to facilitate the reaction . Post-reaction purification via column chromatography or recrystallization is critical, with yields optimized by controlling reaction time (e.g., 12–24 hours under reflux) and stoichiometric ratios (1:1.2 for pyridine:piperidine derivatives) . Monitoring reaction progress via TLC or HPLC ensures intermediate stability, particularly to prevent hydrolysis of the piperidine-oxygen bond under basic conditions .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H and ¹³C) are mandatory for structural confirmation. For purity assessment, use HPLC with UV detection (≥95% purity threshold) and differential scanning calorimetry (DSC) to verify crystallinity . Elemental analysis (C, H, N within ±0.4% of theoretical values) complements these methods. Note that impurities often arise from incomplete substitution or oxidation byproducts, necessitating gradient elution in chromatographic separations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard codes H302 (harmful if swallowed) and H315 (skin irritation). Use nitrile gloves, ANSI-approved goggles, and fume hoods for all manipulations. For spills, neutralize with 10% acetic acid before absorbing with vermiculite . Store at 2–8°C under nitrogen, with secondary containment to prevent moisture ingress. Emergency protocols require immediate eye irrigation (15 minutes) and contraindicate induced vomiting upon ingestion .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound, and what are the critical parameters for successful resolution?

  • Methodological Answer : Enantiomeric separation requires chiral resolving agents such as R(-)- or S(+)-mandelic acid. Dissolve the racemic mixture in methanol (5–10% w/v) and add 1.2 equivalents of the resolving agent at 50°C. Crystallize at 4°C for 24 hours, then isolate via vacuum filtration . Chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol 90:10) validates enantiopurity (>99% ee). Temperature control during crystallization and solvent polarity adjustments are critical to prevent co-crystallization of diastereomers .

Q. What experimental strategies are recommended to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., flow cytometry for parasite viability vs. microscopy for morphological changes) . Perform dose-response curves (1.6–200 μM) to identify off-target effects. For receptor-binding discrepancies, use radioligand displacement assays alongside functional cAMP/GTPγS assays. Always include strain-specific controls (e.g., chloroquine-resistant vs. -sensitive Plasmodium strains) to contextualize activity variations .

Q. How should structure-activity relationship (SAR) studies be designed for piperidine-pyridine hybrids targeting neurological or antiparasitic pathways?

  • Methodological Answer : Systematically vary substituents on both rings: (1) Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyridine 4-position to modulate lipophilicity. (2) Replace piperidine with azepane or morpholine to assess ring size/heteroatom effects. Test analogs in parallel against primary targets (e.g., PfATP4 for antimalarials) and counter-screens (e.g., hERG for cardiotoxicity). Use molecular docking (AutoDock Vina) to prioritize synthetic targets based on predicted binding poses to receptors like 5-HT₆ .

Q. What computational approaches are most effective for predicting the interaction of this compound with biological targets such as enzymes or receptors?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with ensemble docking to account for protein flexibility. Parameterize the compound using GAFF2 force field and RESP charges derived from HF/6-31G* calculations. Validate predictions with SPR (surface plasmon resonance) binding kinetics (KD measurements). For CNS targets, include blood-brain barrier permeability predictions via the BBB Score algorithm .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) across different studies?

  • Methodological Answer : Re-measure properties under standardized conditions: (1) logP via shake-flask method (octanol/water, pH 7.4, 25°C). (2) Solubility in PBS using nephelometry. Cross-reference with computational predictions (ALOGPS 3.0). Discrepancies >0.5 log units warrant investigation into polymorphic forms (via XRPD) or counterion effects (e.g., hydrochloride vs. free base). Publish full experimental details (equilibration time, filtration methods) to enable meta-analyses .

Properties

IUPAC Name

2-(piperidin-4-yloxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-6-13-10(3-1)9-14-11-4-7-12-8-5-11/h1-3,6,11-12H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOWWMNWQAMHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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